Methyltriphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

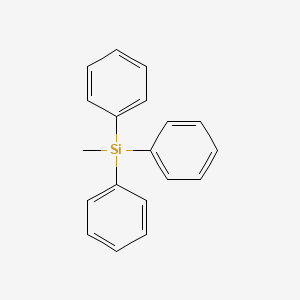

Structure

3D Structure

Properties

IUPAC Name |

methyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGVICQLYWGMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335042 | |

| Record name | Methyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791-29-7 | |

| Record name | Methyltriphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyltriphenylsilane via Grignard Reaction: A Technical Guide

This guide provides an in-depth technical overview for the synthesis of methyltriphenylsilane, a valuable organosilicon compound, through the robust and versatile Grignard reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical considerations for a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound [(CH₃)Si(C₆H₅)₃] is a tetraorganosilane characterized by the presence of one methyl group and three phenyl groups covalently bonded to a central silicon atom. Its unique structural features, combining the steric bulk of the phenyl groups with the relative reactivity of the methyl group, make it a valuable building block and intermediate in organic and organometallic synthesis. Its applications span from its use in the development of polymers and materials with tailored properties to its role as a sterically demanding protecting group in complex organic transformations. The Grignard reaction remains a cornerstone of carbon-silicon bond formation, offering a reliable and scalable method for the preparation of such compounds.[1][2]

The Grignard Reaction: Mechanism and Causality

The synthesis of this compound via the Grignard reaction is a two-step process. The first, and often most critical, step is the formation of the Grignard reagent, phenylmagnesium bromide. The second step involves the nucleophilic attack of the Grignard reagent on a suitable methyl-substituted silicon electrophile.

Formation of Phenylmagnesium Bromide

The preparation of phenylmagnesium bromide (PhMgBr) involves the reaction of bromobenzene with magnesium metal in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[3][4][5] The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the bromobenzene, forming a radical anion which then collapses to a phenyl radical and a bromide anion. The phenyl radical subsequently reacts with the magnesium surface to form the organomagnesium species.[6]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols, which will protonate the carbanionic carbon, quenching the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3][5]

-

Ethereal Solvents: Diethyl ether and THF are crucial for stabilizing the Grignard reagent through coordination of the solvent's lone pair of electrons to the magnesium atom. This coordination helps to solubilize the reagent and maintain its reactivity.[7] THF is often preferred due to its higher boiling point, allowing for reactions at elevated temperatures, and its ability to solvate the Grignard reagent more effectively, leading to faster reaction rates.[8][9]

-

Initiation: The reaction between magnesium and bromobenzene can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[10] Several techniques can be employed to start the reaction, including the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical agitation (e.g., sonication).[3][5][10] These methods help to activate the magnesium surface.

Reaction with a Methyl-Silicon Electrophile

Once the phenylmagnesium bromide is formed, it is reacted with a suitable methyl-substituted silicon halide. For the synthesis of this compound, a common and effective precursor is methyltrichlorosilane (CH₃SiCl₃). The highly polarized Si-Cl bond makes the silicon atom electrophilic and susceptible to nucleophilic attack by the carbanionic phenyl group of the Grignard reagent.

The reaction proceeds in a stepwise manner, with each of the three chlorine atoms being sequentially replaced by a phenyl group.

Causality of Experimental Choices:

-

Stoichiometry: To ensure the complete substitution of all three chlorine atoms and maximize the yield of this compound, a stoichiometric excess of the Grignard reagent is typically used (at least 3 equivalents).

-

Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) by the slow addition of the silicon halide to the Grignard solution to control the exothermic nature of the reaction.[11] After the initial addition, the reaction mixture is typically allowed to warm to room temperature or gently refluxed to drive the reaction to completion.[12]

-

Order of Addition: The addition of the chlorosilane to the Grignard reagent (normal addition) is generally preferred to maintain an excess of the nucleophile, which helps to drive the reaction towards the fully substituted product.[2]

Reaction Mechanism Visualization

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times. All reagents are corrosive and/or flammable.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium turnings | 24.31 | 3.9 g (0.16 mol) | Freshly activated if necessary |

| Bromobenzene | 157.01 | 26.6 g (0.17 mol) | Anhydrous |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~200 mL | |

| Iodine | 253.81 | 1-2 small crystals | For initiation |

| Methyltrichlorosilane (CH₃SiCl₃) | 149.48 | 7.47 g (0.05 mol) | Anhydrous, handle with care (corrosive) |

| Saturated Ammonium Chloride (NH₄Cl) | - | ~100 mL | For quenching |

| Diethyl Ether | - | ~150 mL | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | For drying |

| Hexane or Pentane | - | As needed | For recrystallization |

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon and allow to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings in the flask. If the magnesium is not fresh, a small crystal of iodine can be added. Gently warm the flask with a heat gun under a flow of inert gas to activate the magnesium surface.[3]

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in 75 mL of anhydrous diethyl ether.

-

Initiation: Add approximately 15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[3][10] If the reaction does not start, gentle warming or sonication may be necessary.[10]

-

Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The final solution should be a dark, cloudy gray or brown.

Part B: Synthesis of this compound

-

Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Addition of Silane: Prepare a solution of methyltrichlorosilane in 25 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C. A white precipitate of magnesium salts will form.[11]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. To ensure complete reaction, the mixture can be gently refluxed for an additional hour.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

Purification

The crude product is a solid or a viscous oil. Recrystallization is a common method for purification.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as hexane, pentane, or ethanol.[13]

-

Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Compare the melting point of the purified product with the literature value.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of both methyl and phenyl protons and carbons in the correct ratio and chemical environment.[14] ²⁹Si NMR can also be used to confirm the structure.[14]

-

Mass Spectrometry: Provides the molecular weight of the compound.

Troubleshooting and Side Reactions

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate | Inactive magnesium surface; wet reagents or glassware | Activate magnesium with iodine/heat; ensure all glassware and reagents are scrupulously dry.[3][5] |

| Low yield of Grignard reagent | Presence of moisture; Wurtz coupling side reaction | Use anhydrous conditions; maintain a moderate reaction temperature to minimize side reactions. |

| Incomplete reaction with silane | Insufficient Grignard reagent; steric hindrance | Use a slight excess of the Grignard reagent; ensure adequate reaction time and temperature. |

| Formation of side products | Incomplete substitution; reaction with solvent | Use a sufficient excess of Grignard reagent; THF can be cleaved by Grignard reagents at elevated temperatures, so control of reaction conditions is important.[7] |

Potential Side Reactions:

-

Wurtz Coupling: The reaction of the Grignard reagent with unreacted bromobenzene can lead to the formation of biphenyl.

-

Incomplete Substitution: If an insufficient amount of Grignard reagent is used, a mixture of partially phenylated methylchlorosilanes (e.g., CH₃(C₆H₅)SiCl₂, CH₃(C₆H₅)₂SiCl) may be obtained.[15]

-

Reaction with Solvent: At higher temperatures, Grignard reagents can react with ethereal solvents like THF.[7]

Conclusion

The synthesis of this compound via the Grignard reaction is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the reagents, high yields of the desired product can be achieved. This guide provides a comprehensive framework, grounded in mechanistic understanding and practical considerations, to enable researchers to successfully synthesize this valuable organosilicon compound.

References

-

PrepChem.com. Preparation of phenylmagnesium bromide. Available from: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

-

ACS Publications. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics. Available from: [Link]

-

Organic Syntheses. phenylmagnesium bromide - Organic Syntheses Procedure. Available from: [Link]

-

Sciencemadness.org. Synthesis of Phenylmagnesium bromide. Available from: [Link]

-

ResearchGate. (PDF) Grignard Reagents and Silanes. Available from: [Link]

-

NIH - PubChem. This compound | C19H18Si | CID 522714. Available from: [Link]

-

ResearchGate. (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Available from: [Link]

-

Organic Syntheses. (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Available from: [Link]

-

PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]

-

RSC Publishing. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. Available from: [Link]

-

Wiley Online Library. Silicon Grignard Reagents as Nucleophiles in Transition-Metal- Catalyzed Allylic Substitution. Available from: [Link]

-

Aston Research Explorer. Some Reactions of Free Radicals and Grignard Reagents with Organosilicon Compounds. Available from: [Link]

-

ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

- Google Patents. US6444013B1 - Purification of methylsilanes.

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link]

- Google Patents. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link]

-

NIH - PubChem. Phenylmagnesium bromide | C6H5BrMg | CID 66852. Available from: [Link]

-

The Royal Society of Chemistry. Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Available from: [Link]

- Google Patents. EP0743315A2 - Method for redistribution and purification of methylsilanes.

-

Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

YouTube. Grignard multi-step synthesis example. Available from: [Link]

-

SpectraBase. Methyldiphenylsilane - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

University of Texas at Dallas. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4,.... Available from: [Link]

-

Chemiedidaktik Uni Wuppertal. Experiments - Synthesis of triacetoxymethylsilane. Available from: [Link]

- Google Patents. CN104136447B - The purification process of trimethyl silane.

-

Chegg.com. Solved The mechanism for the Grignard reaction of. Available from: [Link]

-

MDPI. An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 13. Triphenylsilane | 789-25-3 [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyltriphenylsilane: Properties, Reactivity, and Applications

Foreword

In the landscape of modern synthetic chemistry and materials science, organosilicon compounds stand out for their unique blend of stability, versatility, and functionality. Among these, methyltriphenylsilane [(CH₃)Si(C₆H₅)₃] emerges as a compound of significant interest. Its trifunctional phenyl framework, combined with the reactivity imparted by the methyl group and the central silicon atom, makes it a valuable intermediate and building block. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and materials scientists. We will delve into its synthesis, spectral characterization, and key applications, providing not just data, but also the underlying scientific principles that govern its behavior.

Structural and Core Physical Properties

This compound is a crystalline solid at ambient temperature, characterized by a central silicon atom tetrahedrally bonded to one methyl group and three phenyl groups. This structure is fundamental to its properties, with the phenyl groups creating significant steric bulk and influencing the electronic environment of the silicon center.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound's structure.

Table: Key Physical and Chemical Identifiers

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₈Si | [1][2] |

| Molecular Weight | 274.43 g/mol | [1][2] |

| CAS Number | 791-29-7 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 67.1-67.5 °C | [3] |

| Boiling Point | ~196-198 °C at 9 mmHg | [3] |

| Density | ~1.088 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents such as ethers (THF, diethyl ether) and aromatic hydrocarbons (toluene). Insoluble in water. | [3][4] |

| Hydrolytic Stability | Stable in neutral aqueous conditions. | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Grignard reaction, a robust and well-established method for forming carbon-silicon bonds. This involves the nucleophilic attack of a methyl Grignard reagent on an electrophilic triphenylsilyl halide.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure and should be performed by trained chemists under appropriate safety precautions, including the use of an inert atmosphere.

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 molar equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of methyl iodide (1.1 molar equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorotriphenylsilane:

-

In a separate flame-dried flask, dissolve chlorotriphenylsilane (1.0 molar equivalent) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of chlorotriphenylsilane to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure this compound as a white crystalline solid.[4][5][6][7][8]

-

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule.

Table: NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 7.55-7.53 | multiplet | ortho-protons of phenyl groups | [3] |

| 7.45-7.37 | multiplet | meta- and para-protons of phenyl groups | [3] | |

| 0.87 | singlet | methyl protons (Si-CH₃) | [3] | |

| ¹³C NMR (125 MHz, CDCl₃) | 136.1 | Phenyl C-H | [3] | |

| 135.3 | Phenyl C-Si | [3] | ||

| 129.4 | Phenyl C-H | [3] | ||

| 127.8 | Phenyl C-H | [3] | ||

| -3.4 | Methyl Carbon (Si-CH₃) | [3] | ||

| ²⁹Si NMR (99 MHz, CDCl₃) | -11.03 | Si | [3] |

The ¹H NMR spectrum is characterized by the downfield aromatic protons and a distinct upfield singlet for the methyl protons.[3][9] The ¹³C NMR spectrum shows the expected aromatic signals and a notable upfield signal for the methyl carbon due to the electropositive nature of silicon.[3][10] The ²⁹Si NMR chemical shift is characteristic for tetraorganosilanes of this type.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3100-3000 | C-H stretch | Aromatic | [2][11][12][13] |

| 2980-2850 | C-H stretch | Methyl | [2][11][12][13] |

| ~1428 | C=C stretch | Aromatic ring | [2][11][12][13] |

| ~1250 | Si-CH₃ deformation | Methylsilyl | [2][11][12][13] |

| ~1110 | Si-Phenyl stretch | Phenylsilyl | [2][11][12][13] |

| 740-690 | C-H out-of-plane bend | Monosubstituted benzene | [2][11][12][13] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 274.

-

Major Fragments: A prominent fragment is observed at m/z = 259, corresponding to the loss of a methyl group ([M-15]⁺), forming the stable triphenylsilyl cation.[1][14][15] Another significant fragment appears at m/z = 197, resulting from the loss of a phenyl group from the triphenylsilyl cation.[1]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay of its constituent groups. The Si-C bonds are generally stable, but the molecule can participate in a range of important synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Organosilanes are increasingly utilized as alternatives to boronic acids and organotins in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[16][17][18][19][20][21][22][23][24] While less common than their silanol or alkoxysilane counterparts, tetraorganosilanes like this compound can, under specific activation conditions (often involving fluoride ions or harsh bases), serve as the organometallic partner to transfer a phenyl group. The steric bulk of the triphenylsilyl group can influence the efficiency and selectivity of these reactions.

Silylating Agent Precursor

While this compound itself is not a primary silylating agent due to the stability of its Si-C bonds, it serves as a precursor to triphenylsilyl derivatives that are excellent protecting groups for alcohols. The triphenylsilyl (TPS) group is sterically demanding and offers enhanced stability towards acidic conditions compared to smaller silyl ethers like trimethylsilyl (TMS).

Polymer and Materials Science

The incorporation of this compound or its derivatives into polymer backbones, particularly polysiloxanes, can impart desirable properties.[25][26][27][28][29] The bulky and rigid phenyl groups can increase the thermal stability, glass transition temperature (Tg), and refractive index of the resulting polymer. Furthermore, the hydrophobic nature of the triphenylsilyl moiety can be exploited to create water-repellent surfaces. In the realm of electronic materials, organosilanes are used as surface modifiers for semiconductor materials, enhancing adhesion and performance.[30][31] The stable and well-defined structure of this compound makes it a candidate for creating ordered molecular layers.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is a stable solid, but care should be taken to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone organosilicon compound with a well-defined set of physical and chemical properties. Its synthesis is straightforward, and its characterization is well-documented by modern spectroscopic methods. While its direct applications are specialized, its true value lies in its role as a robust building block for more complex molecules, polymers, and materials. The triphenylsilyl moiety it provides is instrumental in tuning properties such as thermal stability, steric hindrance, and lipophilicity, making this compound a valuable tool in the arsenal of synthetic and materials chemists.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 522714, this compound" PubChem, [Link]. Accessed December 22, 2025.

- Lee, H.-J., Kwak, C., Kim, D.-P., & Kim, H. (n.d.). Electronic Supporting Information (ESI). The Royal Society of Chemistry.

-

(PDF) Synthesis and characterization of polar polysiloxanes - ResearchGate. (n.d.). Retrieved December 22, 2025, from [Link]

-

IR Spectrum of Trimethyl(phenyl)silane. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 22, 2025, from [Link]

-

Recrystallization - Single Solvent. (n.d.). Retrieved December 22, 2025, from [Link]

- Getty, P. T. (2022).

-

Silane, methyltriphenyl-. (n.d.). NIST WebBook. Retrieved December 22, 2025, from [Link]

-

Phenyltrimethylsilane - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved December 22, 2025, from [Link]

-

Typical polysiloxane synthesis | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 22, 2025, from [Link]

-

Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - MDPI. (2019, January 18). [Link]

- Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (2018, April 25). Oriental Journal of Chemistry.

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 22, 2025, from [Link]

-

1H NMR Spectra and Peak Assignment - Oregon State University. (n.d.). Retrieved December 22, 2025, from [Link]

-

Methyldiphenylsilane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved December 22, 2025, from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 22, 2025, from [Link]

-

Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

-

Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed. (2009, May 22). [Link]

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved December 22, 2025, from [Link]

-

Heck reaction - Wikipedia. (2023, November 16). [Link]

-

Recrystallization using two solvents - YouTube. (2012, May 7). [Link]

-

What is the multi-solvent recrystallization process? - Quora. (2024, May 6). [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (2015, July 23). [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (n.d.). Retrieved December 22, 2025, from [Link]

-

A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes | bioRxiv. (2020, January 12). [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 22, 2025, from [Link]

-

Chemical Modification of Semiconductor Surfaces for Molecular Electronics - PubMed. (2017, March 8). [Link]

-

Heck Reaction—State of the Art - MDPI. (2016, May 26). [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). [Link]

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). [Link]

-

(e)-1-phenyl-3,3-dimethyl-1-butene - Organic Syntheses Procedure. (n.d.). Retrieved December 22, 2025, from [Link]

-

Suzuki Miyaura coupling - ResearchGate. (2021, November 21). [Link]

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. (2014, March 20). [Link]

-

(PDF) Surface modification of semiconductor nanocrystals by a methanofullerene carboxylic acid (2010) | Krisztina Szendrei | 10 Citations - SciSpace. (n.d.). Retrieved December 22, 2025, from [Link]

-

predicting likely fragments in a mass spectrum - YouTube. (2023, February 3). [Link]

-

Fragmentation Pattern in Mass Spectra | PPTX - Slideshare. (2016, April 19). [Link]

Sources

- 1. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silane, methyltriphenyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Home Page [chem.ualberta.ca]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 10. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. gelest.com [gelest.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 30. Chemical Modification of Semiconductor Surfaces for Molecular Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. (PDF) Surface modification of semiconductor nanocrystals by a methanofullerene carboxylic acid (2010) | Krisztina Szendrei | 10 Citations [scispace.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyltriphenylsilane

Executive Summary

Methyltriphenylsilane (C₁₉H₁₈Si) is an organosilicon compound of significant interest in synthetic chemistry and materials science. Its utility as a chemical intermediate is largely dictated by its three-dimensional structure. The central silicon atom, bonded to a methyl group and three bulky phenyl rings, creates a unique steric and electronic environment. Understanding the precise molecular geometry and the dynamic conformational behavior of this molecule is critical for predicting its reactivity, designing novel catalysts, and developing advanced materials with tailored properties. This guide provides a comprehensive technical overview of the molecular architecture of this compound, grounded in crystallographic data, and explores its conformational landscape through the lens of established stereochemical principles and analytical methodologies.

Molecular Identification and Physicochemical Properties

Accurate identification and knowledge of basic physical properties are foundational to all laboratory work. This compound is a white solid at room temperature, and its key identifiers and properties are summarized below.[1]

| Property | Value | Source(s) |

| IUPAC Name | methyl(triphenyl)silane | PubChem[2] |

| Synonyms | Triphenylmethylsilane, Silane, methyltriphenyl- | NIST, PubChem[2] |

| CAS Number | 791-29-7 | PubChem[2] |

| Molecular Formula | C₁₉H₁₈Si | NIST[2] |

| Molecular Weight | 274.43 g/mol | PubChem[2] |

| Melting Point | 65-77 °C | Various Suppliers[1] |

| Boiling Point | 196-198 °C @ 9 mmHg | Various Suppliers[1] |

Molecular Structure and Geometry

The static molecular structure of this compound is best understood from solid-state analysis, which provides precise measurements of bond lengths and angles, free from the dynamic averaging seen in solution.

The Tetrahedral Silicon Core

The core of the molecule consists of a central silicon atom in a tetrahedral bonding environment. This arrangement is fundamental to the chemistry of silicon, analogous to the tetrahedral carbon in neopentane. However, the longer Si-C bonds compared to C-C bonds play a crucial role in mitigating some of the steric strain introduced by the bulky phenyl substituents.

Solid-State Structure from Single-Crystal X-ray Crystallography

The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[3] The analysis reveals a distorted tetrahedral geometry around the silicon atom, a direct consequence of the steric repulsion between the three large phenyl groups and the smaller methyl group.

The crystal structure (CCDC Number: 283961) shows two nearly identical molecules in the asymmetric unit.[2][3] The geometry forces the phenyl rings to arrange themselves in a non-coplanar fashion, which is a critical aspect of its conformation, as discussed in the next section. Key structural parameters, though not explicitly detailed in the abstract, would conform to expected values for such compounds: Si-C(phenyl) bond lengths are typically around 1.87 Å, and the Si-C(methyl) bond is slightly shorter, around 1.85 Å. The C-Si-C bond angles deviate from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents.

Figure 1: Simplified 2D representation of the atomic connectivity in this compound. Ph represents a phenyl group (C₆H₅).

Conformational Analysis

While the crystal structure provides a snapshot, in solution and in the gas phase, the molecule is dynamic. Conformational analysis studies the different spatial arrangements of atoms that result from rotation about single bonds and their relative energies.[4]

Rotational Degrees of Freedom and Steric Hindrance

The key rotational degrees of freedom in this compound are the torsions about the three silicon-phenyl (Si-C) bonds. Unlike the methyl group, which has a small rotational barrier, the phenyl groups are large and flat. Free rotation of these groups is severely restricted by steric hindrance—the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. If the phenyl rings were to lie in the same plane, significant and destabilizing van der Waals repulsion would occur between hydrogen atoms on adjacent rings.

The Propeller Conformation

To minimize this steric strain, the molecule adopts a "propeller" conformation. In this arrangement, each of the three phenyl rings is twisted out of a common plane, much like the blades of a propeller. This staggered arrangement maximizes the distance between the ortho-hydrogens of adjacent rings, leading to the most stable, lowest-energy conformation. This is a common structural motif for triaryl-substituted molecules like triphenylmethane and triphenylphosphine. The exact dihedral angles of the phenyl rings relative to a reference plane are determined by a fine balance between steric repulsion and the electronic effects of the Si-C bonds.

Figure 2: Logical flow diagram illustrating how steric hindrance dictates the propeller conformation of this compound.

Energetics of Phenyl Group Rotation

The rotation of the phenyl groups is not free but is characterized by a significant energy barrier.[5][6] To interconvert between different propeller conformations, the phenyl rings must pass through higher-energy, more eclipsed states. The magnitude of this rotational barrier can be determined experimentally using dynamic NMR techniques or calculated using computational chemistry methods. These barriers are crucial for understanding the molecule's dynamic behavior and its ability to adopt specific shapes required for interaction with other molecules, for instance, in a catalytic active site.

Methodologies for Conformation Elucidation

The structural and conformational features described above are determined through a combination of experimental techniques and computational modeling.

Protocol: Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Causality: The technique works by irradiating a single, well-ordered crystal with X-rays. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.

Self-Validating System: The quality of a crystal structure is assessed by internal consistency checks, such as the R-factor, which measures the agreement between the experimental diffraction data and the final structural model. Low R-factors indicate a reliable and trustworthy structure.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a melt.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal motion and then rotated while being irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern.

-

Structure Solution: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the best possible fit is achieved.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the structure and dynamic behavior of molecules in solution.[7]

Causality: NMR exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ²⁹Si). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about atomic connectivity and conformation. For dynamic processes like bond rotation, variable-temperature (VT) NMR can be used. At low temperatures, rotation may be slow on the NMR timescale, allowing individual conformers to be observed. As the temperature is raised, the rotation becomes faster, and the signals for the different conformers coalesce into a single, averaged signal.

Self-Validating System: The interpretation of NMR spectra is governed by well-established principles of chemical shifts, coupling constants, and relaxation phenomena. The consistency of data across different nuclei (e.g., ¹H and ¹³C) and different NMR experiments provides a self-validating framework.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Standard 1D spectra are acquired to confirm the basic structure. The aromatic region of the ¹H spectrum will be complex due to the different environments of the ortho, meta, and para protons in the twisted phenyl rings.

-

²⁹Si NMR: A ²⁹Si NMR spectrum provides direct information about the silicon environment.[8][9][10]

-

Variable-Temperature (VT) NMR: To study the phenyl group rotation, spectra are acquired over a range of temperatures. By analyzing the changes in the line shape of the signals (especially for the ortho-protons of the phenyl groups), the rate of rotation can be determined. From this, the activation energy (rotational barrier) can be calculated using the Eyring equation.

Computational Modeling

Theoretical calculations are essential for complementing experimental data, providing insights into conformational energies and transition states that are difficult to observe directly.[11][12]

Causality: Methods like Density Functional Theory (DFT) solve the Schrödinger equation for the molecule to calculate its electronic structure, geometry, and energy. By systematically rotating the phenyl groups and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy propeller conformers and the high-energy transition states that separate them.

Methodology:

-

Model Building: An initial 3D structure of this compound is built.

-

Geometry Optimization: The geometry is optimized using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)) to find the lowest energy structure.

-

Conformational Search: A systematic search or molecular dynamics simulation can be performed to identify all stable conformers.

-

Transition State Calculation: The potential energy surface is scanned along the Si-C bond rotation coordinate to locate the transition state for phenyl group rotation and calculate the energy barrier.

Conclusion

The molecular architecture of this compound is defined by a central tetrahedral silicon atom and the steric demands of its three phenyl substituents. Solid-state crystallographic data confirms a distorted tetrahedral geometry, while in solution, the molecule dynamically adopts a stable, propeller-like conformation to minimize steric repulsion between the rings. The rotation of these phenyl groups is not free but is hindered by a significant energy barrier. A synergistic approach, combining X-ray diffraction, multi-nuclear and variable-temperature NMR spectroscopy, and computational modeling, is required to fully characterize both the static and dynamic structural features of this important organosilicon compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522714, this compound. Retrieved from [Link].

-

Marsmann, H. (2004). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds, Vol. 3. ResearchGate. Available at: [Link].

-

National Library of Medicine. Acta crystallographica. Section E, Structure reports online. Retrieved from [Link].

-

Autech Industry Co., Limited. (n.d.). This compound (CAS 791-29-7): Properties, Applications & Manufacturer Insights. Retrieved from [Link].

-

Kou, H., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie International Edition. Available at: [Link].

-

SciSpace. Acta Crystallographica Section E-structure Reports Online. Retrieved from [Link].

-

Bühl, M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters. Available at: [Link].

-

Zhang, C., et al. (2015). Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis. ResearchGate. Available at: [Link].

-

da Silva, J. R., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PLoS ONE. Available at: [Link].

-

Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link].

-

Pariya, C., et al. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3513–o3514. Available at: [Link].

-

da Silva, A. M., et al. (2012). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories. ResearchGate. Available at: [Link].

-

Ex Libris. Acta crystallographica. Section E, Structure reports online. Retrieved from [Link].

-

Simplifying Synthesis (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. Available at: [Link].

-

Abbate, S., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. Available at: [Link].

-

Du, Y. (2023). DFT Studies of Rotational Conformers of 4-Azido-N-Phenylmalemide. ChemRxiv. Available at: [Link].

-

Chen, Y., et al. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules. Available at: [Link].

-

Timofeeva, T. V., & Balan, I. A. (2017). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Current Organic Chemistry. Available at: [Link].

-

Spivey, A. C. (2016). Stereoelectronics of Ground States – Conformational Analysis. Imperial College London. Available at: [Link].

-

MacMillan Group (2003). Conformational Analysis of Medium Rings. Caltech. Available at: [Link].

-

Exaly. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link].

-

Michigan State University Department of Chemistry. Ring Conformations. Retrieved from [Link].

-

Scientific Research Publishing (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964. Computational Chemistry. Available at: [Link].

-

ResearchGate (2018). Computational Study of Structural, Vibrational and Electronic Properties of the Highly Symmetric Molecules M4S6 (M= P, As). Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. auremn.org.br [auremn.org.br]

- 8. researchgate.net [researchgate.net]

- 9. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unige.ch [unige.ch]

- 11. mdpi.com [mdpi.com]

- 12. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]

Introduction: The Versatility of the 1,4-Benzodioxane Scaffold

An In-depth Technical Guide on the Synthesis and Characterization of 7-Nitro-2,3-dihydro-1,4-benzodioxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a prominent structural motif in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds.[1] Its prevalence in numerous approved drugs and clinical candidates underscores its importance as a "privileged scaffold." Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, acting as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[1] The introduction of a nitro group onto the benzodioxane core, specifically at the 7-position, can significantly influence the molecule's electronic properties and biological activity, making 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives attractive targets for synthesis and investigation in drug discovery programs.[2]

This guide provides a comprehensive overview of the synthesis and characterization of 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives, offering insights into the underlying chemical principles and detailed experimental protocols.

Synthesis Methodologies: A Rational Approach

The synthesis of 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives can be approached through various synthetic routes. A common and effective strategy involves the initial construction of the 2,3-dihydro-1,4-benzodioxin core, followed by electrophilic nitration.

Synthesis of the 2,3-Dihydro-1,4-benzodioxin Core

A widely employed method for the synthesis of the 2,3-dihydro-1,4-benzodioxin ring system is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane. For the synthesis of substituted benzodioxanes, a substituted catechol can be used as the starting material. Alternatively, the reaction of a phenol with an epihalohydrin followed by an intramolecular cyclization offers another versatile route.

Electrophilic Nitration

The introduction of a nitro group onto the aromatic ring of the 2,3-dihydro-1,4-benzodioxin is typically achieved through electrophilic aromatic substitution. A mixture of a nitrating agent, such as nitric acid, and a strong acid catalyst, like sulfuric acid or trifluoroacetic acid, is commonly used.[3] The position of nitration is directed by the existing substituents on the benzene ring.

Illustrative Synthetic Pathway: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The following is a representative synthesis of a 7-nitro-2,3-dihydro-1,4-benzodioxin derivative, specifically 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This compound can serve as a versatile intermediate for further functionalization.

Caption: Figure 1: Synthetic route to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Experimental Protocol: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

Materials:

-

2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Comprehensive Characterization

The synthesized 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives must be thoroughly characterized to confirm their structure and assess their purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms.

Expected ¹H NMR Data for a 7-Nitro-2,3-dihydro-1,4-benzodioxin Derivative:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | s, d |

| O-CH₂-CH₂-O | 4.2 - 4.5 | m |

| Aldehyde-H (if present) | 9.8 - 10.2 | s |

Note: The exact chemical shifts will depend on the specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Mass Spectrometry Data:

| Technique | Expected Result |

|---|---|

| ESI-MS | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |

| HRMS | Exact mass confirming the molecular formula. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of the nitro group, the aromatic ring, and the ether linkages.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-O (nitro, asymmetric stretch) | 1500 - 1560 |

| N-O (nitro, symmetric stretch) | 1300 - 1370 |

| C=O (aldehyde, if present) | 1680 - 1710 |

| C-O (ether) | 1200 - 1300 |

| C=C (aromatic) | 1450 - 1600 |

Characterization Workflow

Caption: Figure 2: Overall workflow for synthesis and characterization.

Applications in Drug Development

Derivatives of 7-nitro-2,3-dihydro-1,4-benzodioxin are of significant interest in drug development due to their potential as anticancer and antioxidant agents.[2][4] The nitro group can act as a key pharmacophore, participating in various biological interactions. For instance, some nitroaromatic compounds have been investigated as suicide inhibitors for enzymes like glutathione S-transferases, which are often overexpressed in tumor cells.[2] The modular nature of the synthesis allows for the generation of diverse libraries of compounds for screening against various biological targets.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives. The synthetic strategies and characterization techniques described herein are fundamental to the exploration of this important class of compounds in the field of medicinal chemistry. The rational design and synthesis of novel benzodioxane derivatives continue to be a promising avenue for the discovery of new therapeutic agents.

References

- Vertex AI Search. (n.d.). Methyltriphenylsilane (CAS 791-29-7): Properties, Applications & Manufacturer Insights.

- Chemical Suppliers. (n.d.). Triphenyl Methylsilane | CAS 791-29-7.

- Thermo Scientific Chemicals. (n.d.). This compound, 97% 25 g.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 791-29-7).

- ChemicalBook. (n.d.). This compound CAS#: 791-29-7.

- PubChem. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine.

- SpectraBase. (n.d.). 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone - Optional[1H NMR] - Spectrum.

- PubChemLite. (n.d.). 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

- SpectraBase. (n.d.). 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone - Optional[Vapor Phase IR] - Spectrum.

- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.

- ResearchGate. (2021). ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from

- NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-.

- Santa Cruz Biotechnology. (n.d.). 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

-

National Center for Biotechnology Information. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][7]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from

- PubChem. (n.d.). 2,3-Dihydro-6-nitro-1,4-benzodioxin.

- NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.

- SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - N-(un/substituted-phenyl)acetamides and their biological evaluation.

- PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

- PubMed. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs.

- Guidechem. (n.d.). 6-nitro-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid [5-(4-fluorophenyl)-2-oxazolyl]methyl ester.

- ChemicalBook. (n.d.). 1,4-Benzodioxan(493-09-4) 1H NMR spectrum.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- ChemDiv. (n.d.). 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine.

- SpectraBase. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-thiol, S-trifluoroacetyl- - Optional[FTIR] - Spectrum.

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound,(CAS# 791-29-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Spectroscopic Guide to Methyltriphenylsilane: Elucidating Molecular Structure through NMR, IR, and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of methyltriphenylsilane, a key organosilane compound. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Understanding the causal relationships between molecular structure and spectral output is paramount for unambiguous compound identification and quality control in research and development settings.

Introduction: The Significance of Spectroscopic Characterization

This compound [(CH₃)Si(C₆H₅)₃] is a sterically hindered organosilicon compound with applications in organic synthesis and materials science. Its unique tetrahedral geometry, featuring a central silicon atom bonded to a methyl group and three phenyl rings, gives rise to a distinct spectroscopic fingerprint. Accurate and thorough spectroscopic analysis is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide will dissect the ¹H, ¹³C, and ²⁹Si NMR, IR, and MS data of this compound, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A self-validating NMR protocol is crucial for obtaining reproducible and high-quality data. The following steps outline a standard procedure for the analysis of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Volumetric flask and pipette

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial. The use of CDCl₃ is strategic as it is a common solvent that provides a clean spectral window for ¹H and ¹³C NMR, and the residual solvent peak can be used for spectral referencing.

-

Internal Standard: The inclusion of TMS in the CDCl₃ serves as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si NMR). This ensures comparability of data across different instruments and experiments.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR probe (typically ~4 cm).

-

Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity. For ¹³C and ²⁹Si NMR, which have low natural abundance isotopes, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed during ¹³C and ²⁹Si NMR acquisition to simplify the spectra and enhance sensitivity.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region corresponding to the phenyl protons and the aliphatic region for the methyl protons.

-

Aromatic Protons (C₆H₅): The protons on the three phenyl rings give rise to complex multiplets in the downfield region of the spectrum, typically between δ 7.3 and 7.6 ppm. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons. High-field NMR instrumentation can often resolve these into more distinct patterns.

-

Methyl Protons (CH₃): A sharp singlet is observed in the upfield region, typically around δ 0.6-0.8 ppm. The integration of this singlet corresponds to three protons. The upfield chemical shift is a direct consequence of the electropositive nature of the silicon atom, which shields the attached methyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton of this compound.

-

Phenyl Carbons (C₆H₅): Four distinct signals are expected for the phenyl carbons.

-

The ipso-carbon (the carbon directly attached to the silicon atom) appears as a singlet around δ 134-135 ppm.

-

The ortho and meta carbons typically resonate in the range of δ 128-136 ppm.

-

The para-carbon is usually found around δ 129-130 ppm.

-

-

Methyl Carbon (CH₃): A single, upfield signal is observed for the methyl carbon, typically in the range of δ -2 to -4 ppm. This pronounced upfield shift is a characteristic feature of methyl groups attached to silicon.

²⁹Si NMR Spectroscopy: Directly Observing the Silicon Core

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents are often employed to enhance signal intensity.

For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift is typically observed in the range of δ -5 to -10 ppm (relative to TMS). This value is indicative of a tetracoordinate silicon atom bonded to one alkyl and three aryl groups.

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~7.3 - 7.6 | Multiplet | 15H (Phenyl protons) |

| ~0.6 - 0.8 | Singlet | 3H (Methyl protons) | |

| ¹³C | ~134 - 135 | Singlet | ipso-Carbon |

| ~128 - 136 | Singlet | ortho-, meta-Carbons | |

| ~129 - 130 | Singlet | para-Carbon | |

| ~ -2 to -4 | Singlet | Methyl carbon | |

| ²⁹Si | ~ -5 to -10 | Singlet | Si(CH₃)(C₆H₅)₃ |

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation and Data Acquisition

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample like this compound.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the phenyl and methyl-silicon moieties.[1][2][3]

-

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl rings.

-

Aliphatic C-H Stretching: A band around 2950-2970 cm⁻¹ corresponds to the C-H stretching of the methyl group.

-

Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and characteristic sharp peaks around 1600 cm⁻¹ and 1480 cm⁻¹ arise from the C=C stretching vibrations within the aromatic rings.

-

Si-Phenyl (Si-Ph) Stretching: A sharp and intense band around 1430 cm⁻¹ is a hallmark of the Si-phenyl bond.[1]

-

Methyl C-H Bending: A deformation band for the methyl group attached to silicon is typically observed around 1250 cm⁻¹.

-

Si-C Stretching: The stretching vibration of the Si-C bond of the methyl group appears as a characteristic absorption in the 700-850 cm⁻¹ region.

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 700-740 cm⁻¹ region are due to the out-of-plane C-H bending of the monosubstituted phenyl rings.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3070 | C-H Stretch | Aromatic |

| 2950-2970 | C-H Stretch | Methyl |

| ~1430 | Si-Ph Stretch | Si-Phenyl |

| ~1250 | C-H Bend | Si-Methyl |

| 700-740 | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Sample Introduction and Data Acquisition

Method: Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this compound.

Procedure:

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often formed with excess energy, causing it to fragment into smaller, charged ions and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides clear evidence for its molecular formula and offers insights into its structural stability.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₉H₁₈Si), which is approximately 274.4 g/mol .[4] The presence of a significant molecular ion peak is indicative of a relatively stable molecule.

-

Major Fragmentation Pathways: A characteristic fragmentation pattern in the mass spectra of phenylsilanes is the loss of one of the substituents from the silicon atom. For this compound, two primary fragmentation pathways are expected:

-

Loss of a Methyl Radical (•CH₃): This results in the formation of the triphenylsilyl cation [(C₆H₅)₃Si]⁺ at m/z 259. This is often the base peak in the spectrum, reflecting the stability of the triphenylsilyl cation.

-

Loss of a Phenyl Radical (•C₆H₅): This leads to the formation of the methyl-diphenylsilyl cation [(CH₃)(C₆H₅)₂Si]⁺ at m/z 197.

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Primary fragmentation of this compound in EI-MS.

Summary of Key Mass Spectrometry Data

| m/z | Ion | Description |

| 274 | [C₁₉H₁₈Si]⁺• | Molecular Ion (M⁺•) |

| 259 | [(C₆H₅)₃Si]⁺ | Loss of a methyl radical (M - 15) |

| 197 | [(CH₃)(C₆H₅)₂Si]⁺ | Loss of a phenyl radical (M - 77) |

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of the ¹H, ¹³C, and ²⁹Si NMR, IR, and MS spectra provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. The NMR data precisely map the carbon-hydrogen framework and directly probe the silicon center. The IR spectrum confirms the presence of key functional groups and vibrational modes characteristic of the Si-phenyl and Si-methyl moieties. Finally, the mass spectrum establishes the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach, grounded in sound experimental protocol and expert interpretation, represents the gold standard for the characterization of chemical compounds in a modern research and development environment.

References

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

ResearchGate. Infrared Analysis of Organosilicon Compounds. [Link]

- Smith, A. L. Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta, 16(1-2), 87-105.

-

NIST. Silane, methyltriphenyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620-1625. [Link]

-

Pascal-Man, I. 29Si NMR Some Practical Aspects. [Link]

Sources

An In-depth Technical Guide on the Solubility of Methyltriphenylsilane in Common Organic Solvents